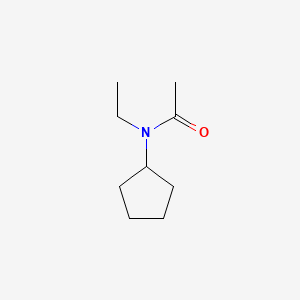

N-环戊基-N-乙基乙酰胺

描述

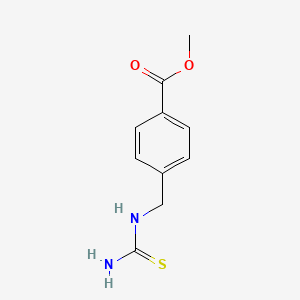

“N-Cyclopentyl-N-ethylacetamide” is a chemical compound that contains an amide bond . The amide bond is a key biochemical structure, formed when two amino acids connect with the release of water . This bond forms the backbone of proteins, which play many critical roles in living organisms and are required for the structure, function, and regulation of biological tissues and organs .

Synthesis Analysis

The synthesis of “N-Cyclopentyl-N-ethylacetamide” could potentially involve a reaction between acyl chlorides and amines . This reaction happens in two main stages - an addition stage, followed by an elimination stage . In the addition stage, an ethylamine molecule becomes attached to the carbon in the ethanoyl chloride . As the lone pair on the nitrogen approaches the fairly positive carbon in the ethanoyl chloride, it moves to form a bond with it .

Molecular Structure Analysis

The molecular structure of “N-Cyclopentyl-N-ethylacetamide” is similar to that of N-ethylacetamide . N-ethylacetamide has a molecular formula of C4H9NO and a molecular weight of 87.120 Da . It contains a total of 14 bonds, including 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 secondary amide .

Chemical Reactions Analysis

The chemical reactions involving “N-Cyclopentyl-N-ethylacetamide” could be influenced by various factors such as the structure of the alkyl group and the nature and composition of the solvent . The rates of reactions of simple alkyl derivatives follow the order tertiary > secondary > primary, which is exactly opposite that of reactions .

科学研究应用

构象结构和分子光谱

N-乙基乙酰胺,一种与N-环戊基-N-乙基乙酰胺密切相关的化合物,因其构象结构和分子光谱而被研究。红外和核磁共振光谱分析表明,N-乙基乙酰胺以一对等价镜像构象异构体的形式存在,这提供了对其在不同状态和环境中的分子行为的见解。这种理解对于预测类似化合物(如N-环戊基-N-乙基乙酰胺)在材料科学和药物设计等各种应用中的行为至关重要 (Schmidt、Doskočilová和Schneider,1973)。

气相结构和量子化学

在另一项研究中,使用分子束傅里叶变换微波光谱和量子化学计算确定了N-乙基乙酰胺中描述乙酰甲基扭转的气相结构和参数。这类研究对于理解N-环戊基-N-乙基乙酰胺在大气化学和药理学等领域的基本化学性质和潜在应用至关重要 (Kannengießer、Lach、Stahl和Nguyen,2015)。

核磁共振位移试剂研究

使用镧系位移试剂对N-乙基乙酰胺进行核磁共振光谱研究表明存在两个镜像异构体。这类研究有助于理解类似化合物的立体化学和分子相互作用,有可能指导它们在合成化学和材料科学中的应用 (Doskočilová和Schneider,1976)。

合成和化学反应

通过乙酰胺与N-乙烯基吡咯烷酮反应合成N-1-(N-吡咯烷基)-乙基乙酰胺等化合物表明了化学反应性和创造具有特定性质的新化合物的潜力。这些合成途径对于开发新材料和药物至关重要 (Aliyeva等,1995)。

作用机制

The mechanism of action of “N-Cyclopentyl-N-ethylacetamide” could be similar to that of N-ethylacetamide. The reaction between acyl chlorides and amines, such as ethylamine, involves a nucleophilic addition/elimination process . The nitrogen in the amine, being more electronegative than both hydrogen and carbon, attracts the bonding electrons towards itself, producing a significant amount of negative charge on the nitrogen atom . This negative charge then attacks the positively charged carbon atom in the acyl chloride .

安全和危害

Based on the safety data sheet of N-ethylacetamide, it is suspected of causing cancer . It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . It should be stored locked up and disposed of to an approved waste disposal plant .

未来方向

Future research could focus on understanding the role of low energy electrons in biomolecular systems, as investigations on dissociative electron attachment (DEA) to gas-phase N-ethylformamide (NEF) and N-ethylacetamide (NEA) molecules have been performed . Both molecules contain the amide bond, which is the linkage between two consecutive amino acid residues in proteins . Thus, their electron-induced dissociation can imitate the resonant behavior of the DEA process in more complex biostructures .

属性

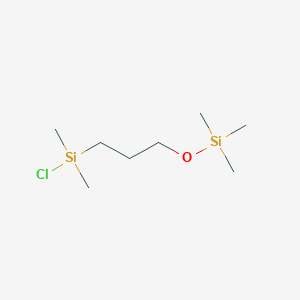

IUPAC Name |

N-cyclopentyl-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-10(8(2)11)9-6-4-5-7-9/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNOBEYYTKAQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCC1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopentyl-N-ethylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester](/img/structure/B3271117.png)

![2-[(4-bromophenyl)methylamino]ethanol Hydrochloride](/img/structure/B3271163.png)

![2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3271189.png)